2-Chloro-4-cyanophenyl 5,6-dichloropyridine-3-sulfonate
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Overview
Description
2-Chloro-4-cyanophenyl 5,6-dichloropyridine-3-sulfonate is a chemical compound with the molecular formula C12H5Cl3N2O3S and a molecular weight of 363.59 g/mol
Preparation Methods
The synthesis of 2-Chloro-4-cyanophenyl 5,6-dichloropyridine-3-sulfonate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Chemical Reactions Analysis
2-Chloro-4-cyanophenyl 5,6-dichloropyridine-3-sulfonate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-cyanophenyl 5,6-dichloropyridine-3-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyanophenyl 5,6-dichloropyridine-3-sulfonate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4-cyanophenyl 5,6-dichloropyridine-3-sulfonate include other aryl sulfonates and pyridine derivatives. These compounds share structural similarities but may differ in their reactivity, stability, and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chloro-4-cyanophenyl) 5,6-dichloropyridine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3N2O3S/c13-9-3-7(5-16)1-2-11(9)20-21(18,19)8-4-10(14)12(15)17-6-8/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHHAXKDIJAQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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